molecular formula C23H27ClN2O4 B13857992 N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate

N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate

Cat. No.: B13857992
M. Wt: 430.9 g/mol
InChI Key: YEZRMIFMBREUKB-UHFFFAOYSA-M
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Description

N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an indolium moiety, a butadienyl linkage, and a dimethylaniline group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate typically involves a multi-step process. One common method includes the condensation of N,N-dimethylaniline with a suitable indole derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the indolium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product. The use of perchlorate as a counterion is crucial for the stabilization of the indolium ion in the final compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aniline and indolium moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, indole derivatives, and quinonoid compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-2-yl)buta-1,3-dienyl]aniline
  • 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline

Uniqueness

N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate stands out due to its unique structural features, such as the presence of the indolium ion and the butadienyl linkage, which confer distinct electronic and photophysical properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes.

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate

InChI

InChI=1S/C23H27N2.ClHO4/c1-23(2)20-11-7-8-12-21(20)25(5)22(23)13-9-6-10-18-14-16-19(17-15-18)24(3)4;2-1(3,4)5/h6-17H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YEZRMIFMBREUKB-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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